

Physicochemical properties of 2-Amino-5-methylbenzenethiol

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Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

Cat. No.: B1267416

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An In-depth Technical Guide on the Physicochemical Properties of **2-Amino-5-methylbenzenethiol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenethiol, also known as 5-methyl-2-aminothiophenol, is an organosulfur compound with the chemical formula C_7H_9NS .^[1] It belongs to the class of substituted aromatic thiols and anilines. The structure features a benzene ring substituted with an amino group ($-NH_2$), a thiol group ($-SH$), and a methyl group ($-CH_3$).^[2] This trifunctional nature makes it a versatile intermediate in the synthesis of various chemical entities, including dyes, pharmaceuticals, and agrochemicals.^[2] The presence of both a basic amino group and an acidic thiol group imparts amphoteric properties to the molecule. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Data

The quantitative physicochemical properties of **2-Amino-5-methylbenzenethiol** are summarized below. Data for the parent compound, 2-Aminobenzenethiol, are provided for reference where specific data for the title compound is not readily available.

General and Physical Properties

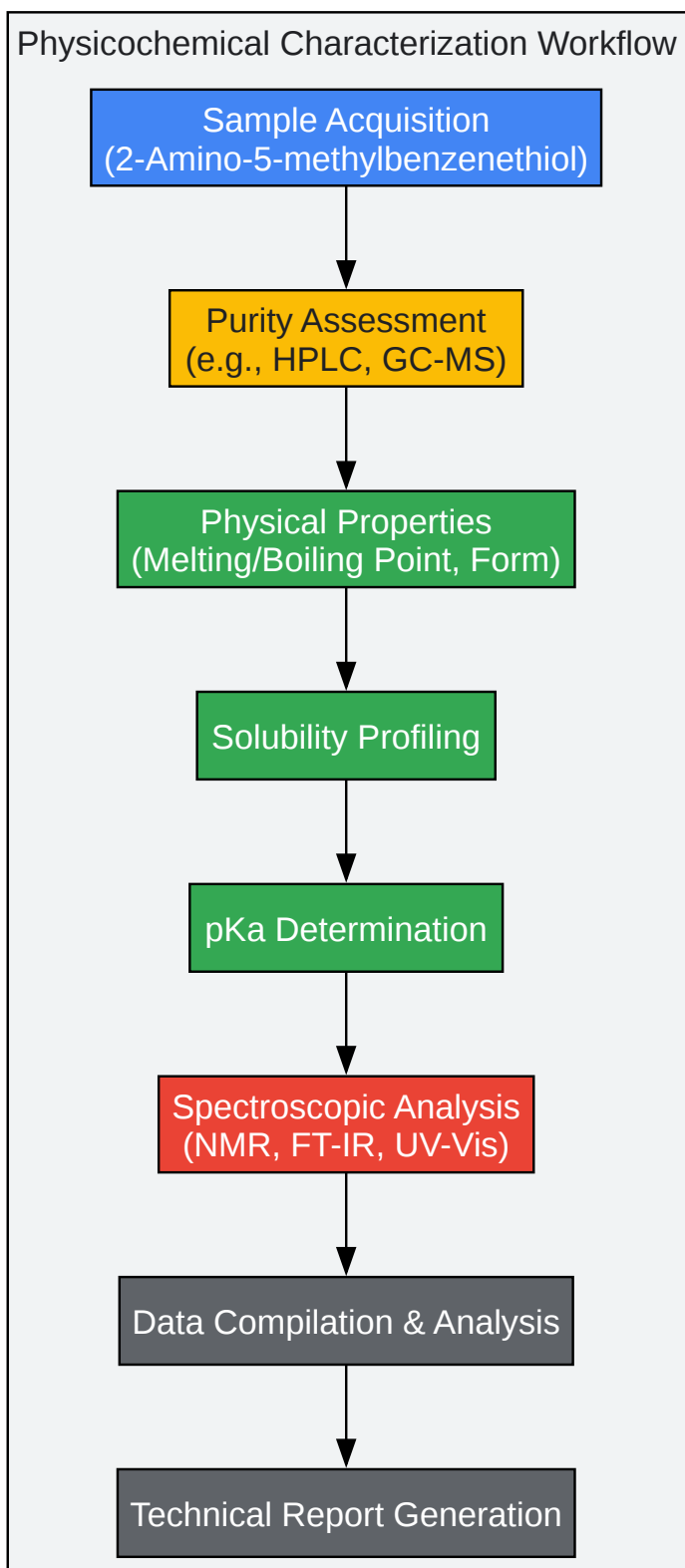
Property	Value	Source
CAS Number	23451-96-9	[1]
Molecular Formula	C ₇ H ₉ NS	[1]
Molecular Weight	139.22 g/mol	[1]
Physical Form	Pale yellow solid	
Melting Point	Data not available. (Parent compound 2-Aminobenzenethiol: 18-26 °C)	[3]
Boiling Point	Data not available. (Parent compound 2-Aminobenzenethiol: 234 °C)	[3]

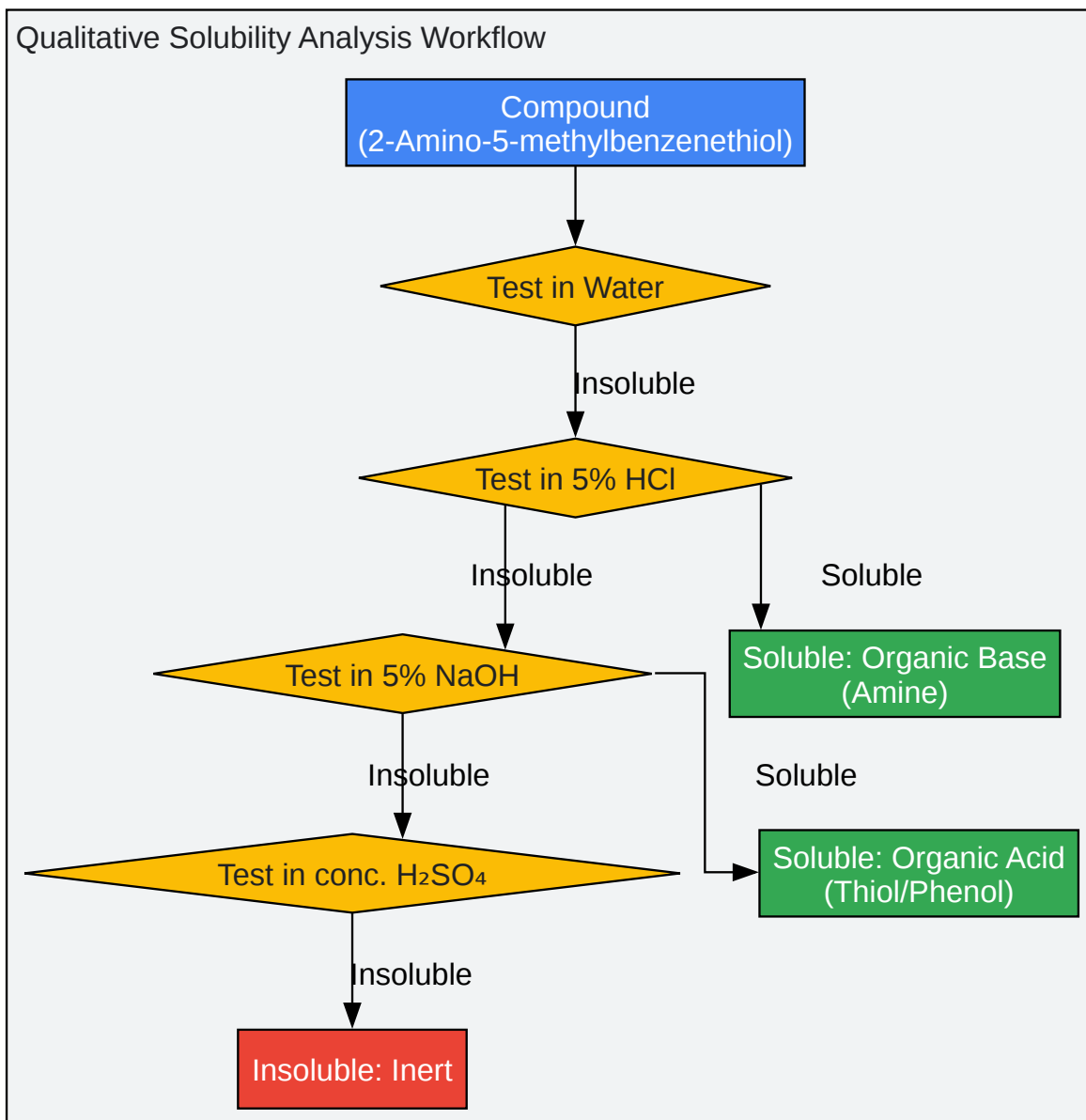
Spectroscopic Data

Spectrum Type	Key Peaks / Chemical Shifts (δ)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H)[4]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13[4]
FT-IR	Characteristic peaks for N-H, S-H, aromatic C-H, and C=C stretching, and C-H out-of-plane bending for substituted benzenes.[5][6]
UV-Vis	Aromatic amines typically show absorption peaks in the 200-700 nm range.[7]

Logical Workflow for Compound Characterization

The determination of a compound's physicochemical properties follows a structured workflow, ensuring a systematic and comprehensive analysis.





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